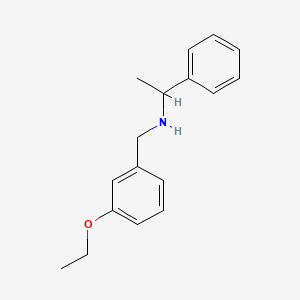

![molecular formula C16H17N B3164559 N-[(4-phenylphenyl)methyl]prop-2-en-1-amine CAS No. 893575-10-5](/img/structure/B3164559.png)

N-[(4-phenylphenyl)methyl]prop-2-en-1-amine

Overview

Description

“N-[(4-phenylphenyl)methyl]prop-2-en-1-amine” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .

Molecular Structure Analysis

The molecular structure of “this compound” is complex with multiple functional groups. The compound contains a prop-2-en-1-amine group, which is also known as allylamine . The structure also includes a phenyl group attached to the nitrogen atom .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the conditions and the reagents used. Amines, in general, can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Scientific Research Applications

Expedient Synthesis of Amines

N-Methyl- and N-alkylamines, including structures like N-[(4-phenylphenyl)methyl]prop-2-en-1-amine, play significant roles in the synthesis of life-science molecules, affecting their activities. Research has developed cost-effective methods for the synthesis of these amines using earth-abundant metal-based catalysts, highlighting their importance in academic and industrial production (Senthamarai et al., 2018).

Corrosion Inhibition

Amine derivative compounds, including those structurally related to this compound, have been synthesized and studied for their corrosion inhibition performance on mild steel in acidic media. These studies suggest potential applications in protecting industrial materials against corrosion (Boughoues et al., 2020).

Antimicrobial and Cytotoxic Activity

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines have been synthesized and evaluated for their antimicrobial and cytotoxic properties, indicating potential applications in developing new therapeutic agents (Noolvi et al., 2014).

Catalytic Amination of Biomass-based Alcohols

The catalytic amination of alcohols derived from biomass into amines represents an environmentally friendly approach to producing amines. This process highlights the relevance of this compound related structures in green chemistry and sustainable chemical synthesis (Pera‐Titus & Shi, 2014).

Graphene-based Catalysis

Recent research has explored the use of graphene-based catalysts for the reduction of nitro compounds to amines, demonstrating the significant role of amines like this compound in the development of new catalysts and materials for chemical transformations (Nasrollahzadeh et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various enzymes such as transaminases . These enzymes play a crucial role in the metabolism of amino acids, which are essential for various biological functions.

Mode of Action

It’s known that the compound can undergo the stevens rearrangement . This rearrangement involves β-elimination of secondary amines to give a conjugated dienyne, followed by an electrocyclic reaction to form a cyclic allene intermediate. The allene intermediate then rapidly transforms to the final product via either a 1,3- or 1,5-hydrogen shift .

Biochemical Pathways

The compound’s involvement in the stevens rearrangement suggests it may influence pathways related to amine metabolism .

Pharmacokinetics

Similar compounds have been reported to be synthesized using transaminases, suggesting potential enzymatic metabolism .

Result of Action

The compound’s ability to undergo the stevens rearrangement suggests it may influence the structure and function of other molecules in the cell .

Action Environment

Similar compounds have been reported to be sensitive to conditions such as temperature and ph .

properties

IUPAC Name |

N-[(4-phenylphenyl)methyl]prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h2-11,17H,1,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLLZGUWNNGOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164478.png)

![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)

![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)

![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)

![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)

![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)

![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)

![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)

![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline](/img/structure/B3164581.png)